Methoxybenzanthrone
Description
Historical Perspectives on Benzanthrone (B145504) Derivatives and the Advent of Methoxybenzanthrone
The benzanthrone scaffold, a fused four-ring system comprising three benzene (B151609) rings and an anthracene (B1667546) moiety, has been recognized for its inherent fluorescence and stability for decades drugfuture.comwikipedia.org. Historically, benzanthrone derivatives have played a crucial role as intermediates in the synthesis of a wide array of dyes and pigments, finding extensive use in the textile and polymer industries wikipedia.orguniver.kharkov.uaresearchgate.netnih.govchemicalbook.comnih.govresearchgate.netresearchgate.net. These compounds are known for their strong intramolecular charge transfer (ICT) capabilities, large extinction coefficients, and significant Stokes shifts, all contributing to their vibrant fluorescence univer.kharkov.uaresearchgate.netnih.govresearchgate.netresearchgate.netacs.org.
The introduction of methoxy (B1213986) substituents onto the benzanthrone core marked an important evolution, enhancing and modifying these inherent properties. 3-methoxybenzanthrone (MBA) , in particular, emerged as an early and significant derivative, demonstrating utility as a hydrophobic fluorescent probe. By the early 1970s, MBA was already being employed to monitor changes in cell membrane micro-viscosity and fluidity, investigate protein conformational alterations, and study DNA binding interactions univer.kharkov.uaresearchgate.net. The presence of the methoxy group often leads to a bathochromic shift in the absorption and emission spectra of benzanthrone derivatives, subtly tuning their optical characteristics ias.ac.inscispace.comcapes.gov.br.
The synthesis of methoxybenzanthrones has evolved over time, with methods progressing from classical approaches to more sophisticated techniques. Modern synthetic strategies include Friedel-Crafts acylation, Suzuki-Miyaura coupling, and specialized one-pot reactions, such as those employing dimethylalkanephosphonates for the preparation of 2-methoxybenzanthrones researchgate.netgoogle.comgoogle.com.
Significance of this compound within Organic Chemistry and Related Fields
The significance of this compound derivatives spans multiple disciplines within chemistry and materials science.
Organic Chemistry and Synthesis: Methoxybenzanthrones serve as valuable building blocks and intermediates in the synthesis of more complex molecules, particularly dyes and pigments google.com. The methoxy group, along with other substituents like amino, nitro, or heterocyclic moieties, can be strategically introduced at various positions (e.g., C-3, C-9) to fine-tune the electronic and photophysical properties of the resulting compounds researchgate.netnih.govresearchgate.netmdpi.comresearchgate.netresearchgate.netresearchgate.netresearchgate.net. Research continues to focus on developing novel and efficient synthetic routes, including greener methodologies and catalytic processes, to access these functionalized derivatives researchgate.net.
Materials Science and Photochemistry: The inherent fluorescent and luminescent properties of methoxybenzanthrones make them highly sought after in materials science.
Fluorescent Probes and Imaging: Derivatives like MBA are widely used as fluorescent probes in biochemical and biomedical research due to their sensitivity to environmental polarity and their ability to intercalate into biological membranes or interact with biomolecules like DNA and proteins univer.kharkov.uaresearchgate.netnih.govresearchgate.netacs.org.
Optoelectronics and Liquid Crystals: Their strong luminescence and charge transfer characteristics position them as promising candidates for optoelectronic applications, including organic light-emitting diodes (OLEDs), and as components in liquid crystal displays wikipedia.orgnih.govnih.govresearchgate.netresearchgate.netacs.org.
Dyes and Pigments: Beyond their use as probes, benzanthrone derivatives, including methoxy-substituted ones, function as disperse dyes for textiles and polymers, laser dyes, and fluorescent pigments, owing to their intense color and photostability wikipedia.orguniver.kharkov.uaresearchgate.netnih.govchemicalbook.comnih.govresearchgate.net.
Nonlinear Optics (NLO): The incorporation of electron-withdrawing groups, such as nitro groups, alongside electron-donating groups like methoxy, can significantly enhance the ICT process, leading to increased hyperpolarizability. This makes certain this compound derivatives potential candidates for optical limiter devices and other NLO applications mdpi.comresearchgate.net.
The electronic structure of methoxybenzanthrones, characterized by the interplay between electron-donating methoxy groups and the electron-accepting carbonyl group, facilitates pronounced ICT, which is fundamental to their tunable spectral properties univer.kharkov.uanih.govresearchgate.netresearchgate.netacs.org.
Current Research Landscape and Future Directions for this compound Studies
Current research on methoxybenzanthrones is actively exploring the synthesis of novel derivatives with precisely engineered photophysical properties. A significant focus is placed on understanding the structure-property relationships, particularly how different substituents and their positions influence fluorescence, solvatochromism, and ICT phenomena researchgate.netnih.govnih.govresearchgate.netacs.orgcapes.gov.brresearchgate.netmdpi.comresearchgate.netresearchgate.netresearchgate.netresearchgate.net.
Emerging trends include the development of advanced fluorescent probes for sophisticated biological imaging and sensing applications, leveraging the sensitivity of benzanthrone dyes to their microenvironment univer.kharkov.uanih.govresearchgate.netresearchgate.netacs.org. Furthermore, their potential in optoelectronics, such as in the fabrication of optical limiters and next-generation display technologies, continues to be investigated acs.orgmdpi.comresearchgate.net. Computational studies are also playing an increasing role in predicting and rationalizing the photophysical behavior of these molecules nih.govacs.org.
Future directions are likely to involve the design of this compound derivatives for targeted applications in areas such as smart materials, advanced sensors, and potentially in fields like drug delivery, capitalizing on their tunable fluorescence and ICT characteristics. The ongoing quest for more efficient and environmentally friendly synthetic methodologies will also remain a key area of research.
Data Tables
Structure
2D Structure
3D Structure
Properties
CAS No. |
6535-67-7 |
|---|---|
Molecular Formula |
C18H12O2 |
Molecular Weight |
260.3 g/mol |
IUPAC Name |
2-methoxybenzo[b]phenalen-7-one |
InChI |
InChI=1S/C18H12O2/c1-20-12-9-11-5-4-8-15-17(11)16(10-12)13-6-2-3-7-14(13)18(15)19/h2-10H,1H3 |
InChI Key |
LGGANUMQYFIXFL-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C3C(=C1)C=CC=C3C(=O)C4=CC=CC=C42 |
Canonical SMILES |
COC1=CC2=C3C(=C1)C=CC=C3C(=O)C4=CC=CC=C42 |
Other CAS No. |
6535-67-7 |
Synonyms |
methoxybenzanthrone |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for Methoxybenzanthrone
Established Synthetic Routes to Methoxybenzanthrone Isomers
The synthesis of this compound can be achieved through various methodologies, ranging from classical multi-step procedures to more efficient one-pot reactions. The choice of synthetic route often depends on the desired isomer and the availability of starting materials.
Multi-step syntheses provide a versatile platform for the preparation of specific this compound isomers. These routes often involve the construction of the benzanthrone (B145504) core followed by the introduction or modification of the methoxy (B1213986) group.
A classic approach to the benzanthrone skeleton is the Bally-Scholl synthesis , which involves the condensation of anthraquinone (B42736) with glycerol (B35011) in the presence of a dehydrating agent like sulfuric acid. africaresearchconnects.comchemeurope.com In this reaction, the quinone is first reduced, typically with a metal such as copper, before the addition of glycerol. chemeurope.com To obtain a this compound, a methoxy-substituted anthraquinone can be used as the starting material.
Another multi-step strategy involves the cyclization of a suitably substituted phenyl-naphthyl ketone or a 1-phenylnaphthalene-2'-carboxylic acid. For instance, the synthesis of 9-methoxybenzanthrone has been reported starting from 3-bromo-9-aminobenzanthrone. ias.ac.in This process involves several key transformations:
Diazotization of the amino group on 3-bromo-9-aminobenzanthrone.
Hydrolysis of the diazonium salt to yield 3-bromo-9-hydroxybenzanthrone.
Methylation of the hydroxyl group to form 3-bromo-9-methoxybenzanthrone.
Dehalogenation to afford the final product, 9-methoxybenzanthrone. ias.ac.in
More contemporary multi-step syntheses employ modern cross-coupling reactions. A recent approach for the synthesis of 3-methoxybenzanthrones utilizes a Suzuki-Miyaura coupling followed by a boron tribromide (BBr₃)-promoted Friedel-Crafts acylation, achieving yields between 17-74%. researchgate.net
A synthesis of 2-aminobenzanthrone , a precursor for certain this compound derivatives, can be achieved through the reduction of 2-nitrobenzanthrone. ias.ac.in The subsequent conversion of the amino group to a methoxy group can be accomplished via diazotization followed by reaction with a methanol (B129727) source.
Table 1: Selected Multi-Step Synthesis Pathways for this compound Isomers
| Target Isomer | Starting Material(s) | Key Reactions | Reference(s) |
| Benzanthrone (general) | Anthraquinone, Glycerol | Bally-Scholl reaction (reduction, condensation) | africaresearchconnects.comchemeurope.com |
| 9-Methoxybenzanthrone | 3-Bromo-9-aminobenzanthrone | Diazotization, Hydrolysis, Methylation, Dehalogenation | ias.ac.in |
| 3-Methoxybenzanthrones | Arylboronic acid, Naphthoic acid derivative | Suzuki-Miyaura coupling, Friedel-Crafts acylation | researchgate.net |
| 2-Aminobenzanthrone | 2-Nitrobenzanthrone | Reduction | ias.ac.in |
To enhance synthetic efficiency, reduce waste, and simplify purification processes, one-pot reactions have been developed for the synthesis of methoxybenzanthrones. These procedures combine multiple reaction steps in a single reactor without the isolation of intermediates, saving time and resources. ias.ac.in
A notable example is the one-pot process for the preparation of 2-methoxybenzanthrones starting from 1-aminoanthraquinone (B167232) or its derivatives. tandfonline.com This synthesis is conducted in a dimethylalkanephosphonate, which uniquely serves as both the reaction medium and the methylating agent. The reaction sequence proceeds through several stages within the same pot:
Diazotization of the 1-aminoanthraquinone starting material.
A Meerwein reaction of the resulting diazonium salt with a propene derivative.
Cyclization to form the benzanthrone core.
Methylation of the intermediate to yield the final 2-methoxybenzanthrone product. tandfonline.com
This one-pot approach offers high yield and purity without the need for isolating the intermediate compounds. tandfonline.com
Catalysis plays a crucial role in modern organic synthesis, offering pathways with higher efficiency, selectivity, and milder reaction conditions. In the synthesis of methoxybenzanthrones, catalysts are employed in various steps.
In the one-pot synthesis of 2-methoxybenzanthrone from 1-aminoanthraquinone, copper(I) chloride (CuCl) is used in catalytic amounts (0.003 to 0.1 mol per mol of diazonium salt) to facilitate the Meerwein reaction. tandfonline.com
Palladium catalysts are central to the Suzuki-Miyaura coupling reactions used in the multi-step synthesis of 3-methoxybenzanthrones, enabling the formation of the crucial carbon-carbon bond between the naphthyl and phenyl moieties. researchgate.net Similarly, palladium on carbon (Pd/C) has been utilized in the reduction of nitro groups, such as in the conversion of 3-nitrobenzanthrone (B100140) to 3-aminobenzanthrone (B1253024), a key intermediate for derivatization. nih.gov
Table 2: Catalysts in this compound Synthesis
| Reaction Type | Catalyst | Role | This compound Isomer | Reference(s) |
| Meerwein Reaction | Copper(I) Chloride (CuCl) | Facilitates addition of diazonium salt to alkene | 2-Methoxybenzanthrone | tandfonline.com |
| Suzuki-Miyaura Coupling | Palladium complexes | C-C bond formation | 3-Methoxybenzanthrones | researchgate.net |
| Nitro Group Reduction | Palladium on Carbon (Pd/C) | Reduction of nitro to amino group | Precursor to 3-Methoxybenzanthrone | nih.gov |
Design and Synthesis of this compound Analogs and Derivatives
The functionalization of the this compound scaffold is a key strategy for tuning its properties for specific applications. Modifications can be introduced either on the benzanthrone core or on the methoxy group itself.
The benzanthrone nucleus is amenable to a variety of chemical transformations, allowing for the introduction of diverse functional groups that can modulate the electronic and photophysical characteristics of the molecule. The position of substitution is critical, with the C-3 position being a common site for functionalization.
Nucleophilic Aromatic Substitution: Halogenated benzanthrones, such as 3-bromobenzanthrone, are versatile precursors for a range of derivatives. The bromine atom can be displaced by various nucleophiles. For example, reaction with secondary cyclic amines can introduce new substituents at the 3-position.
Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide is another powerful tool for modifying the benzanthrone core. It allows for the introduction of alkynyl groups, extending the conjugation of the system.
Vilsmeier-Haack Reaction: This reaction can be used to introduce formyl groups onto the aromatic system, which can then serve as a handle for further transformations.
The synthesis of various nitrogen-containing derivatives at the 3-position, such as amino, azo, and imino derivatives, has been explored to create novel fluorescent dyes. researchgate.net For example, 3-aminobenzanthrone can be synthesized and subsequently used as a building block for more complex structures, such as through condensation with heterocyclic aldehydes to form Schiff bases. mdpi.com
The methoxy group itself can be chemically altered to generate new analogs with different properties.
Demethylation: A primary modification is the O-demethylation of the methoxy group to yield the corresponding hydroxybenzanthrone. research-solution.com This transformation is significant as it not only changes the electronic properties of the molecule but also provides a reactive hydroxyl group for further functionalization. For instance, demethylation can be a consequence of metabolism by cytochrome P450 enzymes. tandfonline.com Reagents like boron tribromide (BBr₃) are commonly used for the cleavage of aryl methyl ethers. researchgate.net The resulting hydroxybenzanthrone can be subsequently alkylated with different alkyl halides to produce a series of alkoxybenzanthrone derivatives with varying chain lengths, thereby fine-tuning the lipophilicity and steric profile of the molecule.
Oxidative Cleavage: Photochemical reactions involving photo-excited aromatic nitro compounds can lead to the oxidative cleavage of aromatic methoxy compounds, selectively at the 1,2-bond relative to the methoxy group. oup.com While this is a destructive modification, it highlights a potential reactivity pathway for methoxybenzanthrones under specific conditions.
The ability to modify the methoxy group adds another layer of versatility to the design of benzanthrone-based functional molecules, allowing for precise control over their physicochemical properties. rsc.org
Synthesis of this compound Conjugates and Hybrid Systems
The intrinsic photophysical properties of this compound, particularly its fluorescence, make it an attractive molecular scaffold for the development of more complex chemical systems. Through covalent or non-covalent linkages to other molecular entities, this compound can be incorporated into conjugates and hybrid systems designed for specific, advanced applications, primarily in the realm of biomedical diagnostics and materials science. The synthesis of these systems involves strategic derivatization of the benzanthrone core to enable its linkage with biomolecules, polymers, or nanoparticles.
A primary application for these conjugates is in the creation of fluorescent probes for biological imaging and sensing. acs.org Researchers have successfully synthesized amino acid functionalized benzanthrone derivatives that can be used as fluorescent labels in peptide and protein research. researchgate.net For instance, derivatives of 3-methoxybenzanthrone (MBA) have been incorporated into sophisticated multi-chromophore systems designed to detect amyloid fibrils, which are associated with neurodegenerative diseases. researchgate.netresearchgate.net One such system employs a Förster Resonance Energy Transfer (FRET) cascade: Thioflavin T → 3-methoxybenzanthrone (MBA) → Squaraine (SQ4) → Squaraine (SQ1). researchgate.netresearchgate.net In this hybrid system, the MBA molecule acts as a crucial intermediary, facilitating energy transfer for enhanced detection sensitivity.
Another significant area of development is the creation of hybrid systems involving nanoparticles. Reports have detailed the formation of 3-methoxybenzanthrone protected gold clusters (Au-MBA). ubuntunet.net In these conjugates, the this compound molecule acts as a surface ligand, passivating the gold nanoparticle and imparting its fluorescent properties to the hybrid material. The synthesis of such systems combines the principles of nanoparticle fabrication with the organic chemistry of the benzanthrone ligand, resulting in materials that merge the plasmonic or quantum properties of the nanoparticle with the fluorescence of the organic dye.
The synthetic strategies to achieve these conjugates often begin with a functionalized benzanthrone. A common precursor is 3-aminobenzanthrone, which can be readily converted to various derivatives. Nucleophilic substitution reactions are frequently employed; for example, reacting 3-(2-chloroacetamido)benzanthrone with heterocyclic amines to yield novel luminescent dyes. researchgate.netnih.gov This approach allows for the introduction of a wide variety of functional groups, which can then be used to link the this compound core to the target molecule or system.
Table 1: Examples of this compound Conjugates and Hybrid Systems
| Hybrid System Type | Components | Synthetic Strategy | Application |
| Multi-Chromophore FRET Cascade | Thioflavin T, 3-Methoxybenzanthrone, Squaraine Dyes | Stepwise assembly of chromophores | Detection of insulin (B600854) amyloid fibrils researchgate.netresearchgate.net |
| Biomolecule Conjugate | This compound derivative, Amino Acid | Derivatization of benzanthrone followed by coupling to amino acid | Fluorescent labeling for peptide and protein research researchgate.net |
| Nanoparticle Hybrid | 3-Methoxybenzanthrone, Gold (Au) Nanoparticles | Self-assembly of MBA as a protecting ligand on the nanoparticle surface | Creation of fluorescent gold-thiolate clusters ubuntunet.net |
Green Chemistry Principles and Sustainable Synthesis of this compound
The synthesis of specialty chemicals like this compound traditionally involves multi-step processes that may utilize hazardous reagents, volatile organic solvents, and significant energy inputs. The adoption of green chemistry principles offers a framework to redesign these synthetic routes, aiming to minimize environmental impact, improve safety, and enhance efficiency. ijsetpub.com While specific literature detailing a fully "green" synthesis of this compound is not extensive, the core tenets of green chemistry can be applied to its known synthetic pathways.
The principles of sustainable synthesis are centered on several key strategies:
Waste Minimization and Atom Economy : The ideal chemical reaction incorporates all atoms from the reactants into the final product. numberanalytics.com Synthetic routes for this compound can be evaluated and optimized to favor reactions with high atom economy, such as cycloadditions, over substitution or elimination reactions that generate stoichiometric byproducts.
Safer Solvents and Reaction Conditions : A significant portion of the waste generated in pharmaceutical and chemical production comes from solvents. nih.gov Green chemistry advocates for replacing hazardous organic solvents with more benign alternatives like water, supercritical fluids, or biodegradable ionic liquids. ijsetpub.comfrontiersin.org Applying this to this compound synthesis would involve substituting solvents like nitrobenzene (B124822) or dichloroethane with greener options where feasible.
Catalysis : The use of catalysts is preferred over stoichiometric reagents. Green approaches focus on developing highly efficient and recyclable catalysts, including biocatalysts (enzymes), which can operate under mild conditions of temperature and pressure with high selectivity. numberanalytics.com For instance, enzymatic processes could potentially replace harsh chemical oxidation or reduction steps in the synthesis.
Energy Efficiency : Advanced process technologies like continuous flow chemistry and microwave irradiation can significantly reduce energy consumption and reaction times. ijsetpub.comfrontiersin.org Flow chemistry, in particular, offers enhanced safety, precise control over reaction parameters, and reduced waste generation, making it an attractive platform for modernizing the synthesis of fine chemicals. rsc.org
Table 2: Application of Green Chemistry Principles to this compound Synthesis
| Green Chemistry Principle | Traditional Approach | Potential Green Alternative | Benefit |
| Solvent Selection | Use of volatile, hazardous organic solvents (e.g., nitrobenzene) | Utilization of water, supercritical fluids, or ionic liquids ijsetpub.comnih.gov | Reduced toxicity, lower environmental pollution, improved safety |
| Catalysis | Stoichiometric reagents, heavy metal catalysts | Biocatalysts (enzymes), metal-free catalysts, recyclable catalysts numberanalytics.com | Milder reaction conditions, higher selectivity, reduced metallic waste |
| Energy Input | Conventional batch heating over extended periods | Microwave-assisted synthesis, continuous flow processing rsc.org | Reduced energy consumption, faster reaction times, enhanced safety and control |
| Reaction Pathway | Multi-step synthesis with protecting groups | Redesigned route to improve atom economy, avoiding protecting groups numberanalytics.com | Minimized waste generation, increased overall yield and efficiency |
In Silico Prediction of this compound Derivatives’ Properties
Potential Data for Tables:
The next step is to structure the article according to the provided outline and populate it with the detailed information and potential data points.## Advanced Spectroscopic and Computational Characterization of this compound
This compound, a derivative of the polycyclic aromatic ketone benzanthrone, has garnered significant interest due to its fluorescent properties and potential applications in various fields, including materials science and biochemical assays acs.org. The benzanthrone core, characterized by its fused four-ring system, provides a versatile scaffold for functionalization, leading to derivatives with tunable optoelectronic properties physchemres.orgutep.edudtu.dkresearchgate.net. The advanced characterization of this compound and its derivatives relies heavily on sophisticated spectroscopic and computational techniques, offering deep insights into their electronic structure, reactivity, excited-state behavior, and potential biological interactions.
Advanced Spectroscopic and Computational Characterization of Methoxybenzanthrone
Computational Chemistry and Molecular Modeling of Methoxybenzanthrone
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) has emerged as a cornerstone in computational chemistry for elucidating the electronic structure and predicting the reactivity of molecules like this compound wikipedia.org. This quantum mechanical method allows for the calculation of fundamental properties by focusing on the electron density rather than the complex many-electron wavefunction wikipedia.orgmdpi.com.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions
Molecular Dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of molecules, providing atomic-level insights into their movements, conformational changes, and interactions with their environment utep.edudtu.dkelixir-europe.orgnih.govnih.govscirp.org.
Quantum Chemical Calculations for Excited State Properties and Spectroscopic Prediction
Quantum chemical calculations, particularly those employing Time-Dependent Density Functional Theory (TD-DFT), are indispensable for understanding the excited-state properties and predicting the spectroscopic behavior of this compound derivatives mdpi.comirjweb.comscirp.orgacs.orgd-nb.inforesearchgate.netmdpi.comnih.govresearchgate.netnih.govrroij.combenasque.orgscirp.orgrsc.orgbenasque.orgstackexchange.com.
In Silico Prediction of this compound Derivatives’ Properties
Computational methods play a vital role in predicting the properties of this compound derivatives, guiding the design and development of new compounds with desired functionalities.
Mechanistic Investigations of Methoxybenzanthrone S Biological Activities
Elucidation of Molecular Targets and Binding Mechanisms
The exploration of methoxybenzanthrone's biological activities centers on understanding how it interacts with fundamental cellular components. These interactions are often investigated through spectroscopic methods and by observing its behavior in complex biological systems.
Nucleic Acid Interaction Mechanisms (e.g., DNA/RNA Intercalation, Groove Binding)
Studies have explored the capacity of benzanthrone (B145504) derivatives, including those with methoxy (B1213986) substitutions, to interact with nucleic acids. The planar aromatic structure characteristic of benzanthrones suggests potential for intercalation between DNA base pairs or binding within the minor groove of the DNA helix. While direct, extensive studies detailing this compound's specific binding modes to DNA or RNA are limited in the provided literature, the broader class of benzanthrone dyes and related planar aromatic molecules are known to engage with nucleic acids through these mechanisms nih.govrsc.orgthermofisher.compsu.eduresearchgate.netresearchgate.net. One study specifically mentions "DNA binding studies of a solvatochromic fluorescence probe 3-methoxybenzanthrone," indicating research into its interaction with DNA, likely leveraging its fluorescent properties to monitor binding events google.com. Such interactions are crucial for understanding potential genotoxic effects or its utility as a nucleic acid stain or probe.
Table 1: Nucleic Acid Interaction Potential of Benzanthrone Derivatives
| Compound Class/Example | Primary Interaction Mode(s) | Notes |
| Benzanthrone Derivatives | Intercalation, Groove Binding | Planar aromatic structure facilitates interaction with DNA base pairs and grooves. nih.govrsc.orgthermofisher.compsu.eduresearchgate.netresearchgate.net |
| 3-Methoxybenzanthrone | DNA Binding (studied) | Investigated as a solvatochromic fluorescence probe for DNA binding studies. google.com |
| SYBR Green I | Intercalation, Minor Groove Binding | Exhibits biphasic binding modes to dsDNA, including intercalation at low dye:base pair ratios and potential minor groove binding at higher ratios. psu.edu |
| DAPI | Intercalation, Minor Groove Binding | Known to intercalate or groove bind DNA depending on the sequence; also interacts with RNA. thermofisher.compsu.edu |
| Hoechst dyes | Minor Groove Binding | Primarily interact with the minor groove of DNA. thermofisher.comresearchgate.net |
Enzyme and Receptor Binding/Modulation by this compound
Direct evidence for this compound's specific binding to enzymes or receptors for therapeutic modulation is not extensively detailed in the provided search results. While the broader field of enzyme inhibition is crucial for drug discovery researchgate.netfiveable.medls.cominteresjournals.orgmdpi.com, and signal transduction pathways involving receptors are fundamental to cellular communication wikipedia.orgkhanacademy.orgnih.govnih.govebsco.com, specific targets for this compound in these contexts are not explicitly identified. Its mention as a fluorescence standard mdpi.com or in FRET systems for amyloid fibril detection researchgate.net suggests its use in probing biological systems rather than as a direct modulator of specific enzymes or receptors in a therapeutic sense.
Protein and Membrane Interaction Studies Using this compound as a Probe
This compound and related benzanthrone derivatives have been utilized in studies involving protein and membrane interactions, primarily due to their fluorescent properties. 3-Methoxybenzanthrone (MBA) has been employed as a component in Förster Resonance Energy Transfer (FRET) systems designed to study the aggregation of insulin (B600854) amyloid fibrils, acting as a mediator dye researchgate.net. This indicates an interaction with protein structures, albeit in the context of supramolecular assembly detection. Furthermore, studies have noted the interaction of this compound with human serum albumin, a key protein in biological systems colab.ws. Benzanthrone dyes, in general, are also explored in membrane studies, leveraging their photophysical properties to investigate lipid bilayers karazin.ua. The chemical similarity of this compound to other fluorescent probes used in protein research further supports its role as a tool in studying protein-membrane dynamics tandfonline.com.
Cellular Pathway Modulation by this compound in Preclinical Models
Molecular Mechanisms of Anti-infective Action (e.g., antibacterial, antifungal)
This compound, a member of the benzanthrone class of polycyclic aromatic ketones, and its derivatives have been explored for various biological activities, including potential anti-infective properties ontosight.ai. While direct and extensive studies on this compound's specific anti-infective mechanisms are limited in the provided literature, insights can be drawn from related compounds within the benzanthrone family and other structurally analogous molecules.
A primary proposed mechanism for some benzanthrone derivatives involves the intercalation into DNA ontosight.ainih.gov. This interaction can disrupt essential cellular processes, thereby inhibiting the growth and proliferation of microbial cells. For example, certain benzanthrone derivatives have been shown to intercalate into calf thymus DNA (ct-DNA), leading to fluorescence quenching and alterations in spectral properties, indicating binding within the base-stacking domain of DNA researchgate.netresearchgate.net. This mode of action is also observed in other classes of anti-infective agents, such as certain alkaloids and thiazole (B1198619) derivatives, which target DNA synthesis or integrity mdpi.combiointerfaceresearch.com.
Beyond DNA interaction, other benzanthrone derivatives and related aromatic compounds exhibit anti-infective activity through mechanisms that target cellular membranes nih.govnih.govmdpi.comresearchgate.net. For instance, a water-soluble ammonium (B1175870) quaternary benzanthrone demonstrated antimicrobial effects by penetrating lipid monolayers, suggesting an interaction with the cell membrane's structural components researchgate.net. Similarly, 2-hydroxy-4-methoxybenzaldehyde (B30951), an aromatic compound featuring a methoxy group, has been shown to damage bacterial cell membranes by increasing permeability, inducing lipid oxidation, and causing osmotic stress in Staphylococcus aureus nih.gov. The presence of a methoxy group in related compounds, such as naphthoquinones, has been correlated with enhanced lipophilicity and reactivity, which can facilitate interactions with microbial cell membranes and mitochondria, thereby contributing to their antifungal efficacy mdpi.com.
Additional proposed mechanisms for related anti-infective agents include the generation of reactive oxygen species (ROS) and the induction of oxidative stress, which can destabilize mitochondrial integrity and impair cellular respiration mdpi.com.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how chemical structure dictates biological function. For this compound derivatives, SAR investigations aim to identify key structural features that confer anti-infective potency, selectivity, and efficacy mdpi.comnih.govnih.govmdpi.comfabad.org.trnih.govslideshare.net. These studies typically involve synthesizing a series of related compounds with systematic structural modifications and evaluating their biological activity.
Correlation of Structural Modifications with Biological Potency
Modifications to the core benzanthrone scaffold and its substituents can significantly influence biological potency. While specific quantitative data for this compound's anti-infective potency is not extensively detailed in the provided search results, general trends from related compounds offer insights. For example, in studies of benzanthrone derivatives concerning toxicity, the incorporation of a methoxy group was noted to help reduce toxic effects compared to bromine derivatives researchgate.net.
In other classes of anti-infective compounds, such as naphthoquinones and quinone derivatives, structural alterations like the introduction of methoxy groups, halogens, or quaternary ammonium moieties have been directly linked to enhanced potency against bacteria and fungi mdpi.comresearchgate.netnih.govnih.govmdpi.com. Methoxy groups, for instance, can increase lipophilicity and reactivity, thereby improving interaction with microbial cell membranes mdpi.com. Similarly, quaternary ammonium groups in benzanthrone derivatives contribute to their antimicrobial activity by enabling interaction with and penetration of cell membranes researchgate.net. SAR studies on various heterocyclic and aromatic anti-infective agents have also highlighted the importance of hydrophobicity, chain length, and the presence of specific electron-withdrawing or donating groups in modulating activity mdpi.comnih.gov.
Identification of Pharmacophores within the this compound Scaffold
The identification of pharmacophores—the essential molecular features responsible for biological activity—is a critical outcome of SAR studies nih.govnih.govfrontiersin.orgnih.gov. For this compound and its derivatives, understanding these key structural elements is crucial for designing more effective anti-infective agents.
While a precisely defined pharmacophore for this compound's anti-infective properties is not explicitly detailed in the provided literature, the planar aromatic system characteristic of benzanthrones is likely a significant feature, potentially mediating DNA intercalation, a mechanism observed in related compounds ontosight.ainih.gov. For other anti-infective molecules, specific structural moieties have been identified as critical pharmacophores. For example, in Coruscanone A analogs, the 2-methoxymethylene-cyclopent-4-ene-1,3-dione unit was identified as the primary pharmacophore responsible for antifungal activity, with the styryl-like side chain playing a complementary role in target binding nih.govnih.gov. The methoxy group itself, as seen in naphthoquinones, contributes to activity by enhancing lipophilicity and interaction with cellular targets mdpi.com.
Chemoinformatic and AI-Driven SAR Elucidation
Compound List:
this compound (2-methoxy-7H-benz(de)anthracen-7-one)
Benzanthrone
Bromobenzanthrone
Dibromobenzanthrone
Dibenanthrone (Violanthrone)
Dibenzanronyl
1-Aza-2,3-dihydro-5-methoxybenzanthrone
Lakshminine
Sampangine
Boldine
(S)-2,9-dihydroxi-1,10-dimethoxyaporphine
Coruscanone A
1,4-benzoquinone (B44022) analog (structurally close to Coruscanone A)
(1)-N-2-methoxybenzyl-1,10-phenanthrolinium bromide (FEN)
2-hydroxy-4-methoxybenzaldehyde (HMB)
2,3-DBNQ (2,3-dibromonaphthoquinone)
2-MNQ (2-methoxynaphthalene-1,4-dione)
Thiazole derivatives
Quinone derivatives
Pyrimidoisoquinolinquinones
Flavonoids (e.g., Panduratin A, Epicatechin gallate)
TIBO derivatives
Benzothiazole derivatives
Triazolyl anti-TB agents
Amidochelocardin
N-acetyl-6-sulfonamide indoline (B122111) derivatives
Schiff base derivatives
Tetrathiocane derivatives
Copper complexes with benzanthrone tripod ligands
Holmium complex with 1,10-phenanthroline derivative
Preclinical Biological Applications of Methoxybenzanthrone in Model Systems
Methoxybenzanthrone as a Chemical Probe in Biological Research
This compound serves as a valuable chemical probe in biological research, primarily owing to its fluorescence properties and its ability to interact with various biological macromolecules. It has been employed in biochemical assays to detect and quantify specific enzymes and proteins ontosight.ai. The compound's capacity to intercalate into DNA has been a significant area of investigation, contributing to studies on DNA-ligand interactions univer.kharkov.uacapes.gov.brnih.govrhhz.netgoogleapis.comgoogle.com. Furthermore, its sensitivity to environmental changes, such as polarity and viscosity, makes it an effective probe for studying cellular membranes and their associated processes univer.kharkov.uaresearchgate.netresearchgate.netuniver.kharkov.uaresearchgate.net.
Development of Fluorescent this compound Probes for Biomolecule and Cellular Imaging
The development of this compound derivatives as fluorescent probes has significantly advanced biomolecule and cellular imaging capabilities. Benzanthrone (B145504) derivatives, including this compound, are recognized for their favorable spectral characteristics, such as large extinction coefficients and significant Stokes shifts, which are advantageous for fluorescent imaging univer.kharkov.uaresearchgate.netresearchgate.netacs.org. These compounds are often described as environment-sensitive or solvatochromic, meaning their fluorescence emission is altered by changes in their microenvironment, such as polarity or binding events univer.kharkov.uaresearchgate.netnih.govacs.orgmdpi.com.
Specific applications include:
Membrane Studies: this compound (MBA) has been utilized to monitor structural changes in cellular membranes, influenced by factors like cholesterol levels, temperature, and pH univer.kharkov.uaresearchgate.net. Its lipophilic nature allows it to intercalate into lipid bilayers, making it suitable for visualizing membrane dynamics and properties researchgate.netuniver.kharkov.uaresearchgate.netptbioch.edu.pl.
Nucleic Acid Interactions: The ability of this compound to intercalate into DNA has been exploited in studies investigating DNA binding and hybridization capes.gov.brnih.govrhhz.netgoogleapis.comgoogle.com.
Protein Characterization: Benzanthrone derivatives are considered prospective fluorescent probes for characterizing proteins, with some derivatives showing potential for differentiating between native and aggregated protein states researchgate.netresearchgate.netptbioch.edu.plresearchgate.net.
Cellular Imaging: Benzanthrone dyes have been successfully employed for visualizing biological objects and structures, including the internal organ systems of parasites, using confocal laser scanning microscopy (CLSM) researchgate.netmdpi.comptbioch.edu.plkazatu.edu.kznih.gov. Certain derivatives have been developed as fluorescent "turn-off" probes for acidic environments researchgate.net.
Table 1: Key Applications and Properties of this compound as a Fluorescent Probe
| Application Area | Specific Use | Key Property Utilized | References |
| Biomolecular Studies | Monitoring membrane structural changes | Environment-sensitive fluorescence, Lipophilicity | univer.kharkov.uaresearchgate.netresearchgate.netuniver.kharkov.uaresearchgate.net |
| DNA intercalation and binding studies | DNA binding affinity | univer.kharkov.uacapes.gov.brnih.govrhhz.netgoogleapis.comgoogle.com | |
| Detecting specific enzymes and proteins | Fluorescence in biochemical assays | ontosight.ai | |
| Cellular and Tissue Imaging | Visualizing cellular structures and organelles | Bright fluorescence, Solvatochromism | researchgate.netmdpi.comptbioch.edu.plkazatu.edu.kznih.gov |
| Imaging parasite internal organ systems (e.g., using CLSM) | Fluorescence, Environmental sensitivity | mdpi.comptbioch.edu.plkazatu.edu.kznih.gov | |
| Biosensing | Sensing solvent polarity | Solvatochromic properties | researchgate.netacs.org |
| General Spectroscopic Reference | Reference luminophore in fluorescence measurements | Known fluorescence characteristics (QS = 0.56 in acetone) | mdpi.comnih.gov |
Application in Biosensing and Reporter Systems
This compound and its derivatives have found utility in biosensing and reporter systems due to their responsive fluorescence. As a fluorescent reporter, this compound has been used to detect changes in the drug-binding sites of human serum albumin researchgate.netnovapublishers.com. Its solvatochromic nature allows it to act as a sensor for changes in the polarity of its environment, a principle applicable in various biosensing mechanisms researchgate.netacs.org. The compound's interaction with DNA has also been studied, suggesting potential applications in nucleic acid-based biosensors capes.gov.brnih.govrhhz.netgoogleapis.comgoogle.com. Furthermore, benzanthrone derivatives have been explored as fluorescent probes for detecting specific analytes or monitoring biological processes where a change in fluorescence signal indicates the presence or activity of the target researchgate.netresearchgate.netontosight.ai.
Table 2: this compound in Biosensing and Reporter Systems
| System/Analyte Studied | Role of this compound | Detected Property/Change | References |
| Human Serum Albumin (HSA) | Fluorescent reporter for drug-binding site changes | Fluorescence intensity/decay changes upon drug binding | researchgate.netnovapublishers.com |
| Lipid Bilayers | Probe for sensing solvent polarity and membrane phase transitions | Fluorescence maxima intensity and position shifts | researchgate.netresearchgate.netacs.org |
| Nucleic Acids (DNA) | Probe for studying binding interactions | Fluorescence changes upon intercalation/binding | capes.gov.brnih.govrhhz.netgoogleapis.comgoogle.com |
| Biological Assays | Detection of specific enzymes and proteins | Fluorescence signal changes | ontosight.ai |
Synergistic and Antagonistic Effects of this compound in Combination Therapies (Preclinical)
Information pertaining to the synergistic or antagonistic effects of this compound when used in combination therapies in preclinical settings was not found within the scope of the provided search results. The research predominantly focuses on its application as a fluorescent probe and its inherent biological activities, such as potential anticancer or antioxidant properties ontosight.ai. Studies exploring its use in combination with other therapeutic agents to modulate treatment outcomes or overcome resistance mechanisms were not identified in the reviewed literature.
Compound List:
this compound (also referred to as 3-methoxybenzanthrone, MBA)
Advanced Analytical Methodologies for Methoxybenzanthrone
Chromatographic Techniques for Separation and Quantification of Methoxybenzanthrone
Chromatographic methods are central to the analysis of this compound, providing the necessary separation from complex sample components. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary techniques employed, while Capillary Electrophoresis (CE) offers a complementary approach.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of organic compounds like this compound. nih.gov The development of a robust HPLC method is critical for achieving accurate and reproducible quantification.
Method Development Considerations:
A typical HPLC method for this compound would involve a reversed-phase approach, utilizing a C18 column. The mobile phase would likely consist of a mixture of an aqueous component (e.g., water with a buffer like phosphate (B84403) or acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol). Gradient elution, where the proportion of the organic solvent is increased over time, is often preferred for complex samples to ensure adequate separation of the analyte from matrix components.
Detection is commonly achieved using a Diode Array Detector (DAD) or a UV-Vis detector, set at a wavelength where this compound exhibits maximum absorbance. For enhanced sensitivity and selectivity, HPLC can be coupled with a mass spectrometry (MS) detector. nih.gov
While a specific, validated HPLC method for the routine quantification of 3-Methoxybenzanthrone is not extensively detailed in the available literature, a method has been noted in the context of analyzing gold-thiolate clusters where 3-Methoxybenzanthrone was used as a protecting agent, employing HPLC coupled with Electrospray Ionization Mass Spectrometry (HPLC-ESI-MS). ubuntunet.net For related compounds, such as 3-Nitrobenzanthrone (B100140), HPLC analysis has been performed with fluorescence detection after a reduction step. researchgate.net
Illustrative HPLC Parameters for Benzanthrone (B145504) Derivatives:
| Parameter | Typical Value/Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Elution | Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | DAD or Fluorescence Detector |
| Injection Volume | 10-20 µL |
This table presents typical starting parameters for the analysis of benzanthrone derivatives and would require optimization for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile organic compounds. nih.gov For the analysis of this compound, GC-MS can provide high sensitivity and structural information, aiding in its unambiguous identification.
The successful analysis of this compound by GC-MS is dependent on its thermal stability and volatility. As a polycyclic aromatic ketone, it is expected to be amenable to GC analysis. The gas chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer for ionization and detection. The resulting mass spectrum provides a fragmentation pattern that can be used as a chemical fingerprint for identification. nih.gov
Typical GC-MS Parameters for Aromatic Compounds:
| Parameter | Typical Value/Condition |
| Column | Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) with a non-polar stationary phase (e.g., 5% phenyl polysiloxane) |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |
| Inlet Temperature | 250-300 °C |
| Oven Program | Temperature gradient (e.g., start at 100 °C, ramp to 300 °C) |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Mass Analyzer | Quadrupole or Ion Trap |
| Detection Mode | Full Scan or Selected Ion Monitoring (SIM) |
This table provides general parameters that would serve as a starting point for developing a specific GC-MS method for this compound.
Capillary Electrophoresis (CE) is a high-resolution separation technique that can be an alternative to HPLC and GC for the analysis of various compounds, including polycyclic aromatic hydrocarbons (PAHs). nih.govacs.orgtandfonline.comnih.govacs.org Since this compound is a neutral molecule, its separation by CE requires the use of techniques such as Micellar Electrokinetic Chromatography (MEKC), where a surfactant is added to the background electrolyte to form micelles that act as a pseudostationary phase. acs.org
The separation in MEKC is based on the differential partitioning of the analyte between the micelles and the surrounding aqueous buffer. acs.org Another approach could be the use of cyclodextrin-modified CE, where cyclodextrins are added to the buffer to form inclusion complexes with the analyte, thereby altering its electrophoretic mobility. acs.orgnih.gov
While specific CE methods for this compound are not documented, the analysis of structurally related PAHs by CE has been successfully demonstrated. nih.govacs.orgtandfonline.comnih.govacs.org These methods often employ UV or fluorescence detection for sensitive analysis. nih.gov
Potential CE Method Parameters for this compound:
| Parameter | Potential Condition |
| Capillary | Fused silica, uncoated (e.g., 50 µm i.d., 50 cm total length) |
| Background Electrolyte | Borate buffer containing a surfactant (e.g., sodium dodecyl sulfate (B86663) for MEKC) or cyclodextrins |
| Applied Voltage | 15-30 kV |
| Temperature | 25 °C |
| Injection | Hydrodynamic or electrokinetic |
| Detection | UV-Vis or Laser-Induced Fluorescence |
This table outlines potential starting conditions for developing a CE method for this compound based on methods for similar compounds.
Advanced Spectrophotometric and Fluorometric Methods for this compound Detection
Spectrophotometric and fluorometric techniques are valuable for the detection and quantification of this compound, leveraging its light-absorbing and emitting properties.
Spectrophotometry:
UV-Visible spectrophotometry can be used for the quantitative analysis of this compound. The method relies on measuring the absorbance of a solution containing the compound at its wavelength of maximum absorption (λmax). The concentration is then determined using the Beer-Lambert law. While simple and cost-effective, spectrophotometry may lack the selectivity required for complex samples, making it more suitable for the analysis of relatively pure samples or as a detection method following a chromatographic separation. The absorption spectra of benzanthrone derivatives typically fall within the UV-Vis range. researchgate.netmdpi.com
Fluorometry:
3-Methoxybenzanthrone is a known fluorescent dye (CI Disperse Yellow 13) that exhibits yellow-green fluorescence in both solid state and in solution. chemistry-chemists.comnzdr.ru This intrinsic fluorescence makes fluorometry a highly sensitive and selective method for its detection. The fluorescence properties of 3-Methoxybenzanthrone have been utilized in various studies, for instance, as a fluorescent probe for biomembranes and in the study of peptide-nucleic acid interactions. nih.govnih.govresearchgate.netresearchgate.netkazatu.edu.kzresearchgate.netgoogle.comtandfonline.comacs.orgresearchgate.net
The fluorescence emission of benzanthrone derivatives is often sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. nih.govnih.govmdpi.com This property can be exploited for sensing applications. The quantum yield of 3-Methoxybenzanthrone has been reported to be around 0.1. chemistry-chemists.comnzdr.ru
Photophysical Properties of 3-Methoxybenzanthrone:
| Property | Description | Reference |
| Fluorescence | Yellow-green emission | chemistry-chemists.comnzdr.ru |
| Quantum Yield | Approximately 0.1 | chemistry-chemists.comnzdr.ru |
| Application | Fluorescent probe for biomembranes | nih.govresearchgate.netresearchgate.netkazatu.edu.kzresearchgate.nettandfonline.com |
| Solvatochromism | Emission is sensitive to solvent polarity | nih.govnih.govmdpi.com |
Electroanalytical Techniques for this compound Quantification
Electroanalytical methods offer an alternative approach for the quantification of electroactive compounds. These techniques are based on the measurement of an electrical property (e.g., current, potential) that is related to the concentration of the analyte. For a compound like this compound, which contains a ketone functional group, voltammetric techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) could be applicable.
These methods involve applying a potential to an electrode and measuring the resulting current as the analyte is oxidized or reduced. The peak current is proportional to the concentration of the analyte. The electrochemical behavior of benzanthrone has been studied, showing well-defined cathodic and anodic peaks, indicating that it is an electroactive compound. researchgate.net It is plausible that this compound would exhibit similar electrochemical activity.
The development of an electroanalytical method for this compound would require the selection of a suitable working electrode (e.g., glassy carbon, platinum), a supporting electrolyte, and optimization of the voltammetric parameters. mdpi.com
Sample Preparation Strategies for this compound Analysis from Complex Biological and Environmental Matrices
The analysis of this compound from complex matrices such as biological fluids or environmental samples requires an efficient sample preparation step to remove interferences and concentrate the analyte.
Biological Matrices:
For biological samples like plasma, serum, or urine, common sample preparation techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
Protein Precipitation: This involves adding an organic solvent (e.g., acetonitrile) or an acid to the sample to precipitate proteins, which are then removed by centrifugation. The supernatant containing the analyte can then be further processed or directly analyzed.
Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubilities in two immiscible liquids. An organic solvent is used to extract this compound from the aqueous biological matrix.
Solid-Phase Extraction (SPE): SPE is a highly effective technique for both cleanup and concentration. A sample is passed through a solid sorbent that retains the analyte. Interfering components are washed away, and the analyte is then eluted with a small volume of a suitable solvent. For a compound like this compound, a reversed-phase (e.g., C18) or a normal-phase (e.g., silica) sorbent could be used depending on the sample matrix and the desired separation.
Environmental Matrices:
For environmental samples such as soil, sediment, or water, the sample preparation strategy depends on the nature of the matrix.
Water Samples: For aqueous samples, SPE is a common technique to extract and concentrate this compound.
Solid Samples (Soil, Sediment): The extraction of this compound from solid matrices typically involves techniques like Soxhlet extraction, pressurized liquid extraction (PLE), or microwave-assisted extraction (MAE). nzdr.ru These methods use organic solvents to extract the analyte from the solid matrix. The resulting extract usually requires a cleanup step, often using SPE, to remove co-extracted interfering substances before instrumental analysis.
General Sample Preparation Workflow:
| Step | Technique | Purpose |
| Extraction | LLE, SPE, Soxhlet, PLE, MAE | Isolate the analyte from the sample matrix |
| Cleanup | SPE, Column Chromatography | Remove interfering compounds |
| Concentration | Evaporation under nitrogen | Increase the analyte concentration |
| Reconstitution | - | Dissolve the analyte in a solvent compatible with the analytical instrument |
Advanced Applications of Methoxybenzanthrone in Material Science and Technology
Methoxybenzanthrone as a Chromophore in Dye and Pigment Technologies
This compound serves as a valuable chromophore, contributing to the color and fluorescence properties of various dyes and pigments. Its molecular structure and electronic configuration are key to its performance in these applications.
Photostability and Colorimetric Properties of this compound Dyes
This compound is recognized as a yellow-green fluorescent dye , identified by the Colour Index name CI Disperse Yellow 13 ncl.res.innzdr.ruchemistry-chemists.com. It exhibits fluorescence in both its solid state and in solution ncl.res.innzdr.ruchemistry-chemists.com. However, its fluorescence quantum efficiency is reported to be low, approximately 0.1 ncl.res.inchemistry-chemists.com. As a reference standard, 3-methoxybenzanthrone has a reported quantum yield of 0.1 in toluene (B28343) when excited at 365 nm mdpi.com. Research has investigated the excitation energies and the nature of the first absorption band of this compound and related derivatives, correlating these with substituent and solvent effects on fluorescence spectral position and quantum yields acs.orgresearchgate.net. These studies highlight the influence of electron density distribution on spectroscopic properties acs.orgresearchgate.net.
In terms of photostability, this compound demonstrates poor lightfastness , particularly when applied to nylon 6,6 fibers, where it also exerts a strong phototendering effect ncl.res.inrsc.orgscribd.com. This behavior is attributed to the high charge transfer content within the dye's first excited singlet state ncl.res.inscribd.com. The dye's photostability is notably better when used with polyethylene (B3416737) terephthalate (B1205515) (PET) compared to nylon 6,6 rsc.org.
Table 1: Key Properties of this compound
| Property | Value / Description | Source(s) |
| Chemical Name | This compound (specifically 3-methoxybenzanthrone mentioned) | ncl.res.inchemistry-chemists.commdpi.comacs.orgresearchgate.netrsc.orgscribd.comscribd.comresearchgate.net |
| Chemical Class | Benzanthrone (B145504) derivative | ncl.res.inchemistry-chemists.comacs.orgresearchgate.netscribd.comscispace.comresearchgate.net |
| Color Index Name | CI Disperse Yellow 13 | ncl.res.innzdr.ruchemistry-chemists.com |
| Color/Appearance | Yellow-green fluorescent dye | ncl.res.innzdr.ruchemistry-chemists.com |
| Fluorescence | Fluorescent in solid state and solution | ncl.res.innzdr.ruchemistry-chemists.com |
| Quantum Efficiency | Low, around 0.1 | ncl.res.inchemistry-chemists.com |
| Quantum Yield (Std) | 0.1 (in toluene, excitation at 365 nm) | mdpi.com |
| Photostability | Poor lightfastness, strong phototendering action on nylon 6,6 | ncl.res.inrsc.orgscribd.com |
| Better lightfastness in PET | rsc.org | |
| Solvatochromic Effects | Exhibits solvatochromic effects; spectral properties sensitive to microenvironment | acs.orgresearchgate.netscribd.com |
Applications in Textiles and Coatings
As CI Disperse Yellow 13, this compound is primarily utilized as a disperse dye, a category of dyes commonly applied to synthetic fibers such as polyester (B1180765) ncl.res.innzdr.ruchemistry-chemists.com. While specific applications of this compound in coatings are not extensively detailed in the reviewed literature, benzanthrone derivatives in general are employed as dyes for polymers acs.orgscribd.com. Furthermore, a related compound, 7,8-Dimethoxyviolanthrone, which is synthesized from 5-methoxybenzanthrone, has been identified for its suitability in textile applications, marketed as Textile Yellow Toner Y-5776 researchgate.net. This connection highlights the relevance of this compound and its precursors in the development of colorants for the textile industry.
Integration of this compound in Functional Materials and Optoelectronics
The intrinsic luminescent and electronic properties of this compound and its derivatives position them for integration into advanced functional materials and optoelectronic devices.
Optoelectronic Properties and Applications (e.g., OLEDs, Sensors)
Benzanthrone dyes, as a class of organic luminophores, possess excellent optoelectronic properties and emit light across the green to red spectral regions due to their extensive π-conjugation scispace.comresearchgate.net. While direct applications of this compound in Organic Light-Emitting Diodes (OLEDs) are not explicitly detailed, related benzanthrone derivatives are being explored for their potential as efficient green fluorescent emitters in such devices scispace.com. Computational studies are underway to understand the photophysical behavior of aminobenzanthrones for OLED applications scispace.comresearchgate.net.
The photophysical characteristics, charge transfer capabilities, and solvatochromic behavior of benzanthrone derivatives suggest their utility in the development of sensors acs.orgscribd.com. This compound itself has served as a reference standard for fluorescence quantum yield measurements mdpi.com. Furthermore, certain benzanthrone derivatives act as lipophilic fluorescent probes, demonstrating bright fluorescence and the capacity to intercalate into cell membrane lipids, making them valuable in biochemical and biomedical research acs.orgscribd.com.
Sensing Applications of this compound-Based Materials for Environmental Changes or Chemical Substances
The spectral properties of benzanthrone derivatives are notably sensitive to the polarity of their local microenvironment, which enables their application in sensing technologies acs.orgscribd.com. Their photophysical characteristics and solvatochromic effects indicate a potential for detecting environmental changes and various chemical substances acs.orgscribd.com. Benzanthrone dyes are employed as fluorescent probes that exhibit high sensitivity to environmental factors scribd.com. Specifically, benzanthrone derivatives have been investigated as fluorescent probes for sensing oxygen and for monitoring pH levels getty.edu.
3-Methoxybenzanthrone has also been identified as a fluorescent probe sensitive to conformational changes and has been utilized in the development of optical pH sensors researchgate.net. It has further been noted as a donor component in systems designed for detecting free hemoglobin in blood plasma and serum, as well as in sensors for sports anemia colab.ws. The ability of these compounds to intercalate into membrane lipids also contributes to their utility in biochemical and biomedical investigations acs.orgscribd.com.
Compound List:
this compound
Benzanthrone
CI Disperse Yellow 13
7,8-Dimethoxyviolanthrone
5-Methoxybenzanthrone
Future Directions and Emerging Research Avenues for Methoxybenzanthrone
Rational Design and Synthesis of Next-Generation Methoxybenzanthrone Analogs
The rational design and synthesis of new this compound analogs are pivotal for enhancing their therapeutic efficacy and specificity. This process is heavily reliant on a deep understanding of structure-activity relationships (SAR), which aim to identify the specific structural features of a molecule that are responsible for its biological activity. gardp.org By systematically modifying the this compound scaffold and evaluating the resulting changes in biological function, medicinal chemists can design new molecules with improved properties. gardp.org
Key strategies in the rational design of next-generation analogs include:
Modification of Substituent Groups: The position and nature of the methoxy (B1213986) group on the benzanthrone (B145504) core can be altered to fine-tune the molecule's electronic and steric properties. The introduction of other functional groups, such as hydroxyl or amino moieties, can also be explored to enhance interactions with biological targets and improve pharmacokinetic profiles. mdpi.comnih.gov
Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can lead to analogs with improved potency, selectivity, or metabolic stability.
Computational Modeling: In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can be employed to predict the biological activity of virtual compounds before their synthesis, thereby prioritizing the most promising candidates and streamlining the drug discovery process.
Recent synthetic efforts have focused on developing efficient and versatile methods for the preparation of novel benzanthrone derivatives. For instance, the nucleophilic substitution of bromo-substituted benzanthrones with various amines has been shown to be an effective strategy for generating a library of new compounds with diverse photophysical properties. mdpi.com The synthesis of aminopropyl derivatives of benzopyran, a related heterocyclic structure, has also yielded compounds with potential anticancer activity. rsc.org These synthetic advancements provide a foundation for the creation of a new generation of this compound analogs with tailored biological activities.
Integration of Artificial Intelligence and Machine Learning in this compound Research
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery, and this compound research is no exception. nih.govnih.gov These powerful computational tools can analyze vast and complex datasets to identify patterns and make predictions that are beyond the capabilities of human researchers. nih.govresearchgate.net
Key applications of AI and ML in this compound research include:
Target Identification and Validation: AI algorithms can analyze biological data to identify new potential molecular targets for this compound and its analogs. nih.gov
Predictive Modeling: ML models can be trained to predict the biological activity, toxicity, and pharmacokinetic properties of novel this compound derivatives based on their chemical structure. nih.govsmums.ac.ir This can significantly accelerate the screening of large compound libraries and reduce the need for extensive experimental testing. cnr.it
De Novo Drug Design: Generative AI models can design entirely new this compound analogs with desired properties, expanding the chemical space for drug discovery. aragen.comtechnologynetworks.com
Retrosynthetic Analysis: AI tools can assist in planning the chemical synthesis of novel this compound derivatives by proposing efficient and feasible reaction pathways. technologynetworks.com
Table 1: Potential Applications of AI/ML in this compound Research
| Application Area | Specific Task | Potential Impact |
|---|---|---|
| Target Identification | Analysis of genomic and proteomic data | Discovery of novel biological targets for this compound analogs. |
| Predictive Modeling | QSAR and toxicity prediction | Rapid screening of virtual libraries and prioritization of candidates for synthesis. mdpi.comtue.nl |
| De Novo Design | Generation of novel molecular structures | Exploration of new chemical space and design of analogs with optimized properties. aragen.com |
| Synthesis Planning | Retrosynthetic analysis | Streamlining the chemical synthesis of complex this compound derivatives. technologynetworks.com |
Exploration of Novel Biological Targets and Therapeutic Modalities for this compound
The therapeutic potential of this compound may extend beyond its currently known biological targets. As our understanding of disease biology deepens, new opportunities for therapeutic intervention are constantly emerging. The exploration of novel biological targets and the application of new therapeutic modalities are key avenues for expanding the therapeutic utility of this compound. nih.govcn-bio.com
Emerging therapeutic modalities that could be relevant for this compound include:
Targeted Protein Degradation: This approach uses small molecules to induce the degradation of specific proteins, offering a way to target proteins that are difficult to inhibit with traditional small molecules. chemical.aiascpt.org this compound analogs could potentially be designed as targeted protein degraders.
Immunotherapy: This modality harnesses the power of the immune system to fight disease, particularly cancer. pharmafocuseurope.com this compound derivatives could be investigated for their ability to modulate immune responses. alcimed.com
Combination Therapies: Combining this compound with other therapeutic agents could lead to synergistic effects and overcome drug resistance. nih.gov
The identification of new biological targets for this compound will require a combination of experimental and computational approaches. High-throughput screening of this compound analogs against a wide range of biological targets, coupled with proteomic and metabolomic studies, can help to elucidate their mechanisms of action and identify new therapeutic opportunities. cancer.gov
Development of this compound-Based Nanomaterials for Advanced Delivery Systems (Conceptual)
The development of advanced drug delivery systems is crucial for improving the efficacy and reducing the side effects of therapeutic agents. mdpi.com Nanomaterials, with their unique size-dependent properties, offer a promising platform for the targeted delivery of drugs to specific cells or tissues. nih.govnih.gov The development of this compound-based nanomaterials is a conceptual yet exciting area of future research.
Potential applications of nanotechnology in the delivery of this compound include:
Improved Solubility and Bioavailability: Encapsulating this compound within nanoparticles can improve its solubility in aqueous environments and enhance its absorption and distribution in the body.
Targeted Delivery: Nanoparticles can be functionalized with targeting ligands, such as antibodies or peptides, that specifically bind to receptors on the surface of diseased cells, thereby concentrating the drug at the site of action and minimizing off-target effects.
Controlled Release: The release of this compound from nanoparticles can be controlled by various stimuli, such as pH, temperature, or enzymes, allowing for a sustained and localized drug delivery.
While the development of this compound-based nanomaterials is still in its infancy, the principles of nanomedicine provide a strong conceptual framework for this research direction. The synthesis and characterization of such nanomaterials, followed by in vitro and in vivo studies to evaluate their efficacy and safety, will be critical steps in translating this concept into a viable therapeutic strategy.
Environmental Impact and Bioremediation Studies of this compound (if applicable)
As with any chemical compound that is produced and used on a large scale, it is important to consider the potential environmental impact of this compound. Benzanthrone and other polycyclic aromatic hydrocarbons (PAHs) can be persistent in the environment and may have adverse effects on ecosystems. nih.gov Therefore, studies on the environmental fate and potential for bioremediation of this compound are warranted.
Bioremediation is a process that uses microorganisms to break down and detoxify pollutants in the environment. inscr.co.inresearchgate.netyoutube.com Several bacterial and fungal species have been shown to degrade PAHs, and similar approaches could potentially be applied to the bioremediation of this compound. researchgate.netplos.orgpjoes.com
Key research questions in this area include:
What is the persistence of this compound in soil and water?
What are the potential toxic effects of this compound on environmental organisms?
Can microorganisms be identified and isolated that are capable of degrading this compound? nih.gov
What are the metabolic pathways involved in the microbial degradation of this compound? researchgate.net
Addressing these questions will require a combination of analytical chemistry, toxicology, and microbiology. The development of effective bioremediation strategies for this compound, should it be found to be an environmental concern, would be an important contribution to sustainable chemistry. researchwithrutgers.com
Q & A
Q. What are the standard protocols for synthesizing Methoxybenzanthrone, and how can reproducibility be ensured?
- Methodological Answer: Synthesis typically involves Friedel-Crafts acylation or palladium-catalyzed cross-coupling reactions. To ensure reproducibility:
- Document precise stoichiometry, solvent purity, and reaction temperature gradients .
- Use NMR (¹H/¹³C) and HPLC to verify intermediate and final product purity (>98%) .
- Provide step-by-step protocols in supplementary materials, adhering to journal guidelines for experimental transparency .
Q. How do researchers address challenges in identifying this compound in mixed reaction products?
- Methodological Answer:
- Combine TLC with UV visualization and mass spectrometry (MS) for preliminary identification .
- Use X-ray crystallography or 2D NMR (e.g., HSQC, HMBC) to resolve structural ambiguities .
- Cross-reference spectral data with databases like PubChem or Reaxys, noting discrepancies in peak assignments .
Q. What are the best practices for retrieving relevant literature on this compound using academic databases?
- Methodological Answer:
- Use systematic queries combining IUPAC names, CAS numbers, and synonyms (e.g., "methoxy-substituted benzanthrone") .
- Filter results by "synthesis," "spectral data," or "mechanistic studies" in platforms like SciFinder or Web of Science .
- Avoid overreliance on trivial names (e.g., "anisole derivatives"), which may yield irrelevant results .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer:
- Conduct dose-response assays under standardized conditions (e.g., cell line viability, enzyme inhibition) .
- Compare results against positive/negative controls and validate with orthogonal methods (e.g., fluorescence polarization vs. SPR) .
- Perform meta-analyses to identify confounding variables (e.g., solvent effects, assay pH) .
Q. What advanced computational models are suitable for predicting this compound’s reactivity in novel reactions?
- Methodological Answer:
- Employ density functional theory (DFT) to simulate frontier molecular orbitals and transition states .
- Validate predictions with kinetic isotope effects (KIE) or Hammett linear free-energy relationships .
- Cross-check results against experimental data from analogous benzanthrone derivatives .
Q. How should researchers design experiments to elucidate the photophysical mechanisms of this compound?
- Methodological Answer:
- Use time-resolved fluorescence spectroscopy to measure excited-state lifetimes .
- Compare solvent-dependent Stokes shifts to evaluate polarity effects on emission .
- Pair with transient absorption spectroscopy to identify intermediate species .
Data Presentation and Validation
Q. What strategies mitigate errors in spectral interpretation for this compound derivatives?
- Methodological Answer:
- Assign NMR peaks using spiking experiments with isotopically labeled analogs .
- Validate MS fragmentation patterns with computational tools (e.g., ACD/MS Fragmenter) .
- Report unresolved signals as "unassigned" rather than forcing ambiguous interpretations .
Q. How can researchers optimize synthetic yields while minimizing byproduct formation?
- Methodological Answer:
- Use design of experiments (DoE) to model interactions between temperature, catalyst loading, and solvent .
- Monitor reaction progress in real-time via in-situ IR or Raman spectroscopy .
- Isolate byproducts for structural analysis to identify mechanistic bottlenecks .
Ethical and Reproducibility Considerations
Q. What ethical guidelines apply when publishing conflicting data on this compound’s toxicity?
- Methodological Answer:
- Disclose all experimental conditions (e.g., cell culture media, exposure duration) to enable replication .
- Avoid selective reporting; include negative results in supplementary materials .
- Cite prior studies transparently, noting methodological differences that may explain discrepancies .
Q. How should researchers archive data for future reproducibility studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
